![molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4](/img/structure/B2769745.png)

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

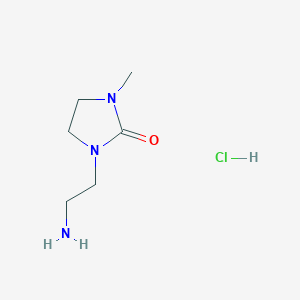

“[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260932-05-4 . It has a molecular weight of 235.71 and its IUPAC name is (3-(5-methylpyridin-2-yl)phenyl)methanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.71 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Substance Properties and Reactions

Methanol as a Basic Raw Material : Methanol is a colorless, polar liquid used as a solvent for many inorganic salts due to its polarity. It is highly flammable and toxic, requiring safe handling and explosion protection measures. This highlights the foundational role of methanol in chemical synthesis and safety considerations in its handling, which may relate to derivatives such as "[3-(5-Methylpyridin-2-yl)phenyl]methanol; hydrochloride" (H. Offermanns et al., 2014).

Organocatalysis and Transesterification : Zwitterionic salts, including derivatives from pyridine compounds, act as effective organocatalysts for transesterification reactions. This process is crucial for producing esters and polymers, indicating the potential catalytic applications of pyridine derivatives in organic synthesis (K. Ishihara et al., 2008).

Hydrodechlorination of Pollutants : Catalytic hydrodechlorination of chlorinated compounds, using catalysts intercalated in zirconium phosphate, is performed in methanol. This showcases the role of methanol and its derivatives in environmental remediation by degrading persistent organic pollutants (P. Giannoccaro et al., 2005).

Electrochemical Reactions : Electrolysis in methanol leads to various organic transformations, emphasizing the importance of methanol and its derivatives in facilitating electrochemical reactions for synthesizing organic compounds (A. Takeda et al., 1971).

Methanol as a Hydrogen Source : Methanol serves as both a C1 synthon and a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes, underlining its versatility in organic synthesis and potential applications in energy technologies (Naina Sarki et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLZOBOWRZJLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)